molecular formula C20H13ClN2O3 B3653767 (2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B3653767
M. Wt: 364.8 g/mol
InChI Key: YLVCLLKNUXWBCT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzoxazole ring, a chlorophenyl group, and a furan ring in its structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound.

    Formation of Furan Ring: The furan ring can be synthesized via cyclization reactions involving furfural or other furan derivatives.

    Coupling Reactions: The final step involves coupling the benzoxazole, chlorophenyl, and furan moieties through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to modify the benzoxazole or chlorophenyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the benzoxazole and furan rings suggests that it may interact with various biological targets.

Medicine

In medicinal chemistry, this compound may be investigated as a potential drug candidate. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole ring may interact with nucleic acids or proteins, while the furan ring may participate in redox reactions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-(3-chlorophenyl)benzoxazole, may exhibit similar biological activities.

    Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxamide, may share similar chemical properties.

Uniqueness

The uniqueness of (2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide lies in its combination of benzoxazole, chlorophenyl, and furan moieties. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-14-4-1-3-13(11-14)20-23-17-12-15(6-8-18(17)26-20)22-19(24)9-7-16-5-2-10-25-16/h1-12H,(H,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVCLLKNUXWBCT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Reactant of Route 5
(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Reactant of Route 6
(2E)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.